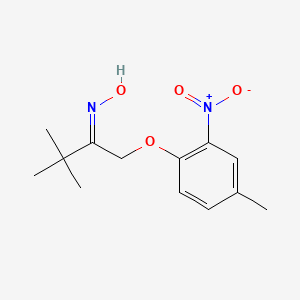![molecular formula C12H9BO2 B2418930 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol CAS No. 19014-28-9](/img/structure/B2418930.png)
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol: is a chemical compound with the molecular formula C12H9BO2 It is known for its unique structure, which includes a boron atom integrated into a dibenzofuran framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol typically involves the reaction of dibenzofuran with boron-containing reagents. One common method includes the use of boronic acids or boron trifluoride as starting materials. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and degradation of the product. The reaction temperature is usually maintained at a moderate level, around 80-100°C, to facilitate the formation of the boron-oxygen bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-oxygen bond to a boron-hydrogen bond.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Boron-hydrogen compounds.
Substitution: Halogenated or alkylated derivatives of the original compound.
Applications De Recherche Scientifique
10H-Dibenzo[b,e][1,4]oxaborinin-10-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including Suzuki-Miyaura cross-coupling reactions.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating catalytic reactions. In biological systems, the compound can interact with biomolecules, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but its ability to form boron-oxygen bonds is a key feature.
Comparaison Avec Des Composés Similaires
Dibenzofuran: Lacks the boron atom but has a similar structural framework.
Phenoxaborin: Contains a boron atom but differs in the arrangement of the aromatic rings.
Boronic Acids: Share the boron-oxygen bond but have different structural features.
Uniqueness: 10H-Dibenzo[b,e][1,4]oxaborinin-10-ol is unique due to its combination of a dibenzofuran framework with a boron atom, which imparts distinct chemical properties. This combination allows it to participate in a variety of reactions and applications that are not possible with similar compounds lacking either the boron atom or the specific structural arrangement.
Propriétés
IUPAC Name |
10-hydroxybenzo[b][1,4]benzoxaborinine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BO2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYFPDIBAOEMHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2OC3=CC=CC=C31)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyano-1-cyclopropylethyl)-2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2418848.png)
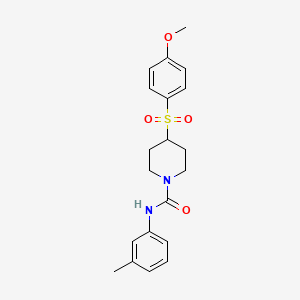
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2418851.png)
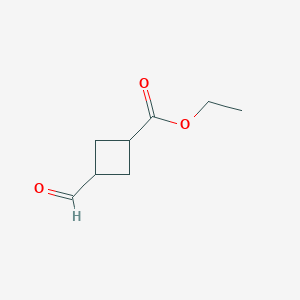
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclopentylacetamide](/img/structure/B2418856.png)
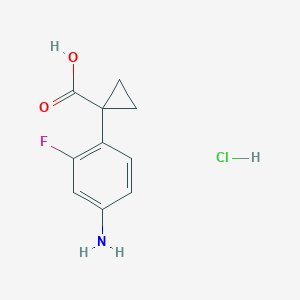
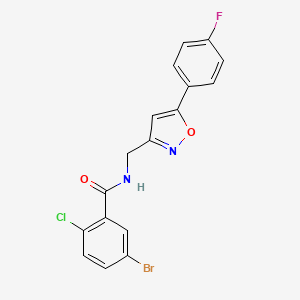
![N-[2-[(3As,4S,6aR)-4-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2418861.png)
![5-chloro-N-[(dimethylamino)methylene]-3-phenyl-1H-indole-2-carboxamide](/img/structure/B2418862.png)
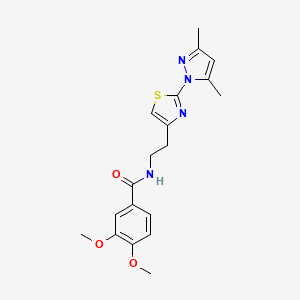
![2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2418865.png)
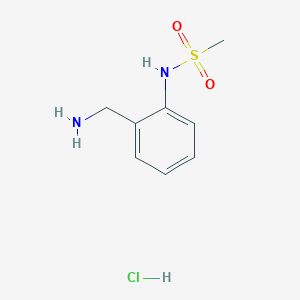
![5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2418868.png)
